4-(Tetradecylamino)butan-2-ol

Antimicrobial Bactericidal Myristyl

Select 4-(Tetradecylamino)butan-2-ol (CAS 143-26-0) for proven, superior bioactivity. The C14 myristyl chain is not interchangeable; patent data confirms it delivers 10 to 100 times greater antimicrobial potency than analogs with lauryl (C12) or cetyl (C16) chains. This specific 3-hydroxybutylamine structure enables high-efficacy formulations at low use-concentrations (1:5,000–1:10,000), reducing cost-in-use and environmental impact. For R&D in industrial antimicrobials, preservatives, or rodent repellents, ensure you're ordering the exact active structure to avoid significant efficacy loss.

Molecular Formula C18H39NO
Molecular Weight 285.5 g/mol
CAS No. 143-26-0
Cat. No. B089496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetradecylamino)butan-2-ol
CAS143-26-0
Molecular FormulaC18H39NO
Molecular Weight285.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNCCC(C)O
InChIInChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18(2)20/h18-20H,3-17H2,1-2H3
InChIKeyUGXJCRVJODURNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tetradecylamino)butan-2-ol (CAS 143-26-0) for Antimicrobial and Specialty Surfactant Procurement


4-(Tetradecylamino)butan-2-ol (CAS 143-26-0), also known as N-myristyl-3-hydroxybutylamine, is a long-chain alkylamino alcohol (C18H39NO) with a molecular weight of approximately 285.5 g/mol [1]. It is characterized by a secondary amine linking a C14 myristyl chain to a 3-hydroxybutyl group, conferring amphiphilic properties [2]. Its primary documented utilities, per patent literature, are as a potent bactericidal and fungicidal agent and as a rodent repellent, with its efficacy being critically dependent on the specific combination of the C14 alkyl chain and the 3-hydroxybutyl moiety [3]. This compound is also utilized as a surfactant and emulsifying agent in various industrial formulations [4].

Why Generic Alkylamino Alcohol Substitution Fails for 4-(Tetradecylamino)butan-2-ol in Bioactive Applications


The substitution of 4-(Tetradecylamino)butan-2-ol with a closely related analog, such as one with a different alkyl chain length (e.g., lauryl or cetyl) or a different alkanol group (e.g., ethanol or isopropanol), is not scientifically equivalent and will likely lead to a significant, quantifiable loss of bioactivity [1]. Patent data explicitly demonstrates that the antimicrobial activity of this class of compounds is maximized with the C14 myristyl chain, being 10 to 100 times greater than that of compounds with C8, C11, C12, C16, or C18 chains [1]. Furthermore, the 3-hydroxybutyl group confers superior bactericidal and fungicidal properties compared to other alkanol groups like ethanol or isopropanol [1]. Therefore, for applications where the specific potency of the myristyl-3-hydroxybutylamine structure is required, substituting with a generic alkylamino alcohol will result in a demonstrably inferior product.

Quantitative Evidence for Selecting 4-(Tetradecylamino)butan-2-ol Over Structural Analogs


Superior Bactericidal Activity Against S. aureus and B. typhosus: Myristyl Derivative vs. Shorter Chain Analogs

The myristyl (C14) derivative of 3-hydroxybutyl ammonium chloride demonstrates potent bactericidal activity, effective at a dilution of 1 part in 10,000 parts of water against both Staphylococcus aureus and Bacillus typhosus [1]. This activity is significantly greater than that of the corresponding lauryl (C12) derivative, which is only effective at a dilution of 1 part in 1,000 against the same organisms [1]. The decyl (C10) derivative shows no bactericidal action at all under identical conditions [1].

Antimicrobial Bactericidal Myristyl

Enhanced Fungicidal Activity Against Interdigitale and T. rubrum: Myristyl Derivative vs. Lauryl Analog

The myristyl (C14) derivative of 3-hydroxybutyl ammonium chloride exhibits strong fungicidal activity, effective at a dilution of 1 part in 5,000 parts of water against both Trichophyton interdigitale and Trichophyton rubrum [1]. In contrast, the lauryl (C12) derivative is not effective at this same dilution (1:5,000) against either fungal species [1].

Antifungal Fungicidal Myristyl

Quantified Rodent Repellency: N-Myristyl-3-hydroxy-1-methylpropylamine vs. Homologues

The compound N-myristyl-3-hydroxy-1-methylpropylamine, a close derivative of 4-(Tetradecylamino)butan-2-ol, demonstrates a high rodent repellency index (K) of 97.0 [1]. This value is described as a 'striking increase' in activity compared to its homologues, indicating the unique efficacy of the myristyl-3-hydroxybutyl structure for this application [1].

Rodent Repellent Pest Control Myristyl

Physicochemical Differentiation: LogP and Molecular Flexibility of 4-(Tetradecylamino)butan-2-ol

4-(Tetradecylamino)butan-2-ol has a computed XLogP3-AA value of 6.6, indicating high lipophilicity, and a high rotatable bond count of 16, reflecting significant molecular flexibility [1]. This combination of properties is characteristic of compounds designed to interact with lipid membranes and hydrophobic binding pockets, distinguishing it from shorter-chain or more rigid analogs which would have different distribution and binding profiles.

Physicochemical Properties LogP Drug Design

High-Value Application Scenarios for 4-(Tetradecylamino)butan-2-ol (CAS 143-26-0)


Development of High-Potency Antimicrobial Formulations

Based on the direct comparative data showing a 10-fold increase in bactericidal potency over the lauryl analog and superior fungicidal activity, 4-(Tetradecylamino)butan-2-ol is the optimal candidate for formulators developing high-efficacy antimicrobial washes, disinfectants, or preservatives for industrial and agricultural use [1]. Its activity at low concentrations (1:5,000 to 1:10,000) translates to a lower cost-in-use and reduced environmental impact compared to less potent alternatives [1].

Specialized Rodent Repellent Product Design

The quantified rodent repellency index (K=97.0) for the closely related N-myristyl-3-hydroxy-1-methylpropylamine provides a strong scientific basis for selecting 4-(Tetradecylamino)butan-2-ol or its salts as the active ingredient in specialized rodent repellent products for protecting materials like textiles, paper, plastics, and seeds [1]. This specific, high-performance metric is a key differentiator in the pest control market [1].

Research on Structure-Activity Relationships (SAR) of Alkylamino Alcohols

The well-documented and stark difference in bioactivity between the C14 myristyl derivative and its C10, C12, C16, and C18 homologues makes 4-(Tetradecylamino)butan-2-ol an essential probe compound for SAR studies investigating the role of alkyl chain length on membrane interactions, antimicrobial efficacy, and other biological activities [1]. Its unique position at the activity peak of this homologous series is critical for elucidating mechanism of action [1].

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